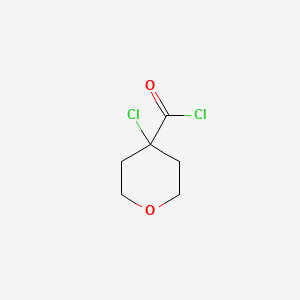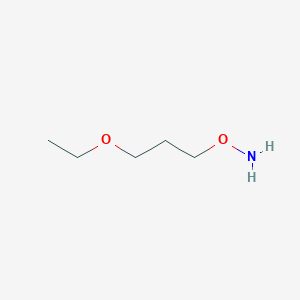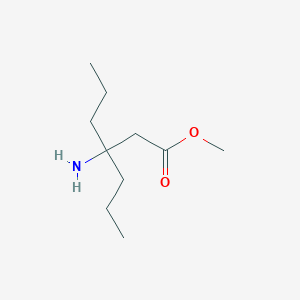
2-Cyclohexyl-2-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is characterized by a cyclohexyl group attached to a hydroxypropanoic acid structure, making it a unique molecule with interesting properties.
Vorbereitungsmethoden
The synthesis of 2-Cyclohexyl-2-hydroxypropanoic acid can be achieved through various synthetic routes. One common method involves the reaction of cyclohexylmagnesium bromide with ethyl oxalate, followed by hydrolysis to yield the desired product . Industrial production methods may involve more scalable processes, such as the use of cyclohexyl chloride and sodium hydroxide under controlled conditions .
Analyse Chemischer Reaktionen
2-Cyclohexyl-2-hydroxypropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexyl ketones and carboxylic acids under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, yielding cyclohexylpropanoic acid.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents, such as halogenating agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexyl-2-hydroxypropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is being conducted on its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-Cyclohexyl-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules . The cyclohexyl group provides steric hindrance, affecting the compound’s overall stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
2-Cyclohexyl-2-hydroxypropanoic acid can be compared with other similar compounds, such as:
2-Hydroxypropanoic acid (Lactic acid): Unlike lactic acid, which has a simpler structure, this compound has a cyclohexyl group that adds complexity and unique properties.
Cyclohexylpropanoic acid: This compound lacks the hydroxy group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of a cyclohexyl group and a hydroxypropanoic acid structure, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C9H16O3 |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
2-cyclohexyl-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H16O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h7,12H,2-6H2,1H3,(H,10,11) |
InChI-Schlüssel |
RESQFTBCGMPJBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCCC1)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


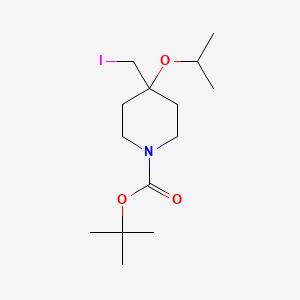
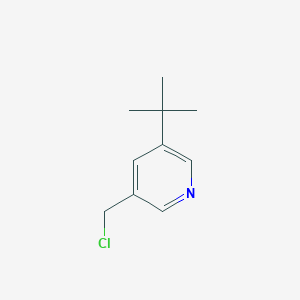
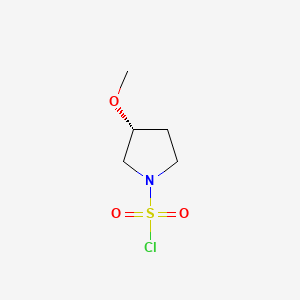
![1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13621641.png)
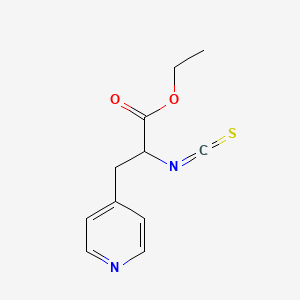
![7-Cyclopropyl-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13621658.png)
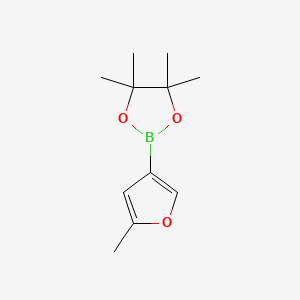
![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13621666.png)
![5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid](/img/structure/B13621676.png)
![2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13621684.png)
